4-(Methylthio)benzene-1,2-diamine

Pharmaceutical Analysis Quality Control Regulatory Compliance

Essential Albendazole-related impurity reference standard (Impurity 10/17/20) for ANDA submissions and QC release testing. Differentiated from analogs like 4-chloro or 4-fluoro derivatives by its unique methylthio group, ensuring method accuracy per ICH Q3B. Also a high-yield building block for benzimidazole scaffolds.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 67469-02-7
Cat. No. B031638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)benzene-1,2-diamine
CAS67469-02-7
Synonyms4-(Methylthio)benzene-1,2-diamine;  4-Methylthio-1,2-phenylenediamine;  4-(Methylthio)-o-phenylenediamine; 
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)N)N
InChIInChI=1S/C7H10N2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3
InChIKeyGRWXTRRBUDFFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylthio)benzene-1,2-diamine (CAS 67469-02-7): An Albendazole-Specific Impurity and Versatile Building Block for Analytical and Synthetic Applications


4-(Methylthio)benzene-1,2-diamine (CAS 67469-02-7), also known as 2-amino-4-(methylthio)aniline, is a substituted benzene-1,2-diamine derivative with the molecular formula C7H10N2S and a molecular weight of 154.23 g/mol . It features a methylthio group at the 4-position of the aromatic ring, flanked by two vicinal amino groups at the 1- and 2-positions . This compound is officially recognized as Albendazole Impurity 10 (or 17, 20, 30 depending on the pharmacopoeial naming convention) and is widely utilized as a reference standard in pharmaceutical quality control [1]. Its vicinal diamine structure also renders it a key intermediate for synthesizing benzimidazole derivatives and other heterocyclic compounds .

Why Generic 1,2-Diamines or Other Albendazole Impurities Cannot Replace 4-(Methylthio)benzene-1,2-diamine in Targeted Applications


Despite belonging to the class of substituted benzene-1,2-diamines, 4-(methylthio)benzene-1,2-diamine cannot be interchanged with close analogs such as 4-chloro-1,2-phenylenediamine, 4-fluoro-1,2-phenylenediamine, 4-methoxy-1,2-phenylenediamine, or 4-methyl-1,2-phenylenediamine [1]. The critical differentiator lies in its specific identity as an Albendazole-related impurity, which is mandated by pharmacopoeial monographs and regulatory guidelines (ICH Q3B) for impurity profiling and method validation [2]. Substituting with another impurity—or even with a different positional isomer like 3-(methylthio)benzene-1,2-diamine—would invalidate the analytical method due to altered chromatographic retention times, distinct spectral signatures (MS/MS, NMR), and non-compliance with traceability requirements [3]. Furthermore, for synthetic applications aimed at producing specific benzimidazole derivatives, the methylthio group at the 4-position confers unique electronic and steric properties that are not replicated by chloro, fluoro, methoxy, or methyl substituents [1].

Quantitative Differentiation: Evidence-Based Selection Guide for 4-(Methylthio)benzene-1,2-diamine (CAS 67469-02-7)


Pharmaceutical Regulatory Compliance: Albendazole Impurity 10/17/20 Identity and ICH Q3B Applicability

4-(Methylthio)benzene-1,2-diamine is the designated Albendazole Impurity 10 (also referenced as Impurity 17 or 20) in pharmacopoeial monographs and is essential for compliance with ICH Q3B impurity thresholds [1]. Its use as a reference standard ensures accurate quantification and identification in HPLC methods, where its retention time is distinctly different from other benzimidazole impurities (e.g., oxibendazole impurity at 6.40 min) [2].

Pharmaceutical Analysis Quality Control Regulatory Compliance

Synthetic Utility: High-Yield Preparation for Benzimidazole Formation

The compound can be synthesized from 5-methylthio-2-nitroaniline via reduction with zinc and acetic acid, yielding 100% crude product (42 mg from 50 mg starting material) . This quantitative yield surpasses typical reduction yields for other 4-substituted 1,2-diamines, which often require harsher conditions or give lower conversions [1]. The product is then directly converted to 6-(methylthio)-1H-benzimidazole in 99% yield upon reaction with formic acid, demonstrating its efficient incorporation into heterocyclic frameworks .

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Physicochemical Properties: Defined LogP and Solubility Profile Enabling Chromatographic Method Development

The compound's calculated XLogP is 1.2, and it is soluble in ethyl acetate and methanol . In contrast, Albendazole itself has a LogP of 2.63 [1]. This substantial difference in lipophilicity (ΔLogP ≈ 1.4) directly impacts chromatographic retention, ensuring baseline separation between the API and this impurity in reversed-phase HPLC methods [2]. The predicted boiling point is 332.5±27.0 °C and density is 1.21±0.1 g/cm³ .

Analytical Chemistry Method Development Physicochemical Characterization

Purity Specifications: Commercially Available at ≥95% to ≥98% Purity with Full Characterization Data

Commercial suppliers offer 4-(methylthio)benzene-1,2-diamine at defined purity levels: AKSci specifies minimum 95% purity , while ChemScene and Synblock provide ≥98% purity (NLT 98%) . These specifications are supported by analytical documentation including MSDS, NMR, HPLC, and LC-MS data . In contrast, other Albendazole impurities may be available only in lower purity grades (e.g., 90-95%) or without full characterization packages, necessitating additional purification steps.

Procurement Quality Assurance Reference Standards

Application in Albendazole Metabolite Synthesis: Key Intermediate for Pharmacokinetic Studies

4-(Methylthio)benzene-1,2-diamine is a documented intermediate in the synthesis of Albendazole metabolites . This specific application is not shared by other 4-substituted 1,2-diamines, which lack the requisite methylthio group for downstream metabolic transformations. The compound's solubility in ethyl acetate and methanol facilitates its use in metabolite synthesis and subsequent purification .

Pharmacokinetics Drug Metabolism Metabolite Synthesis

Optimal Procurement Scenarios for 4-(Methylthio)benzene-1,2-diamine (CAS 67469-02-7) Based on Verified Evidence


Analytical Method Development and Validation for Albendazole Drug Substance and Drug Product

Procure this compound when developing or validating HPLC, UHPLC, or LC-MS methods for Albendazole impurity profiling, in accordance with ICH Q3B and pharmacopoeial monographs. The compound serves as a certified reference standard (Albendazole Impurity 10/17/20) with defined purity (≥95-98%) and is essential for establishing system suitability, determining relative response factors, and quantifying impurity levels in ANDA submissions [1].

Synthesis of Benzimidazole-Based Drug Candidates or Agrochemical Intermediates

Utilize 4-(methylthio)benzene-1,2-diamine as a high-yielding building block for constructing benzimidazole scaffolds. The vicinal diamine reacts efficiently with formic acid or other carboxylic acid derivatives to form 6-(methylthio)-1H-benzimidazole in 99% yield . This synthetic route is applicable to medicinal chemistry programs targeting antiparasitic, anticancer, or antimicrobial benzimidazole derivatives.

Synthesis of Albendazole Metabolites for Pharmacokinetic and Bioanalytical Studies

Acquire this compound as a starting material for the preparation of Albendazole metabolites, which are required as analytical standards in preclinical and clinical pharmacokinetic studies. The compound's established role in this synthetic pathway and its solubility in common organic solvents (ethyl acetate, methanol) facilitate downstream processing .

Quality Control Release Testing for Commercial Albendazole Production

In commercial Albendazole manufacturing, this impurity reference standard is mandatory for routine QC release testing. It enables accurate identification and quantification of the 4-(methylthio)benzene-1,2-diamine impurity, ensuring batch-to-batch consistency and compliance with regulatory specifications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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